Phenylmethaneselenic acid
Description
Phenylmethaneselenic acid (C₇H₇SeO₃) is an organoselenium compound characterized by a phenyl group bonded to a methaneselenic acid moiety. Structurally, it can be represented as Ph-CH₂-SeO₃H, where the selenic acid group (SeO₃H) confers unique redox and catalytic properties. This compound is of interest in medicinal chemistry due to selenium's role in antioxidant systems and enzyme modulation.
Properties
CAS No. |
66361-08-8 |
|---|---|
Molecular Formula |
C7H8O2Se |
Molecular Weight |
203.11 g/mol |
IUPAC Name |
phenylmethaneseleninic acid |
InChI |
InChI=1S/C7H8O2Se/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,8,9) |
InChI Key |
WOFXMTLRBGUYPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[Se](=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C[Se](=O)O |
Other CAS No. |
66361-08-8 |
Synonyms |
phenylmethaneselenic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Organoselenium compounds with aromatic substituents exhibit variations in reactivity, solubility, and biological activity depending on their substituents. Below is a detailed comparison of phenylmethaneselenic acid with analogous compounds:
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in (4-methoxyphenylselenyl)acetic acid) improve solubility, while bulky groups (e.g., naphthyl) enhance lipophilicity .
- Synthetic Flexibility: Selenocyanates enable modular synthesis of diverse arylselenyl derivatives, as seen in naphthyl-based analogs .
Reactivity and Functional Properties
- Redox Activity : The selenic acid group in this compound facilitates strong oxidation-reduction cycles, comparable to seleninic acids (R-SeO₂H) but with higher acidity due to the additional oxygen .
- Biological Activity: Pyridoyl and quinoloyl derivatives (e.g., compounds 19–26 in ) show enzyme inhibitory effects, suggesting this compound could mimic these properties. Naphthyl analogs exhibit altered pharmacokinetics due to extended aromatic systems .
Future Work :
- Comparative studies on this compound’s cytotoxicity and bioavailability relative to naphthyl or pyridoyl derivatives.
- Exploration of hybrid structures (e.g., phenyl-naphthyl conjugates) to balance solubility and activity.
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